molecular formula C8H9ClN2O3 B2583370 2-[(2-Chloro-6-nitrophenyl)amino]ethanol CAS No. 65976-54-7

2-[(2-Chloro-6-nitrophenyl)amino]ethanol

Cat. No.: B2583370
CAS No.: 65976-54-7
M. Wt: 216.62
InChI Key: ZCDAQUOUYFPEKC-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-nitrophenyl)amino]ethanol is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, which is further connected to an aminoethanol moiety

Scientific Research Applications

2-[(2-Chloro-6-nitrophenyl)amino]ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-nitrophenyl)amino]ethanol typically involves the reaction of 2-chloro-6-nitroaniline with ethylene oxide or ethylene chlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-nitrophenyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 2-[(2-Chloro-6-aminophenyl)amino]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-nitrophenyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group may also participate in covalent bonding with nucleophilic sites in proteins or DNA, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-4-nitrophenyl)amino]ethanol
  • 2-[(2-Bromo-6-nitrophenyl)amino]ethanol
  • 2-[(2-Chloro-6-aminophenyl)amino]ethanol

Uniqueness

2-[(2-Chloro-6-nitrophenyl)amino]ethanol is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and biological activity. The presence of both electron-withdrawing groups (chloro and nitro) on the phenyl ring makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

2-(2-chloro-6-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c9-6-2-1-3-7(11(13)14)8(6)10-4-5-12/h1-3,10,12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDAQUOUYFPEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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